molecular formula C17H15N3O4 B2952828 N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 19938-42-2

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2952828
CAS RN: 19938-42-2
M. Wt: 325.324
InChI Key: HDWAZNFVANQYLC-UHFFFAOYSA-N
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Description

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as DMXB-A, is a chemical compound that belongs to the class of oxadiazole derivatives. This compound has been widely studied for its potential therapeutic applications, particularly in the field of neuroscience. DMXB-A has been shown to have a number of biochemical and physiological effects that make it a promising candidate for the treatment of various neurological disorders.

Scientific Research Applications

Anticancer Activities

Research has demonstrated the synthesis and evaluation of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide derivatives for their anticancer potential. A study by Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, which exhibited moderate to excellent anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) (Ravinaik et al., 2021).

Antimicrobial and Antibacterial Activities

The antimicrobial and antibacterial properties of 1,3,4-oxadiazole derivatives have been a subject of interest. Al-Wahaibi et al. (2021) reported the synthesis of N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, which displayed broad-spectrum antibacterial activities against pathogenic Gram-positive and Gram-negative bacteria (Al-Wahaibi et al., 2021).

Antioxidant Activities

The antioxidant potential of these compounds is also noteworthy. The study by Bondock et al. (2016) synthesized new functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, evaluating their antioxidant activity, with some compounds showing excellent activity and providing protection against DNA damage induced by oxidative stress (Bondock et al., 2016).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

This interaction could potentially alter the normal functioning of the target, leading to the observed biological effects .

Biochemical Pathways

Given the broad spectrum of biological activities associated with similar compounds, it is likely that multiple pathways are affected . These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Pharmacokinetics

For instance, a novel antineoplastic compound, JS-38, which has a similar structure, was found to undergo a series of acetylation and glucuronidation, forming a metabolic product with a unique pharmacologic property of accelerating bone-marrow cell formation .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular level, potentially influencing processes such as inflammation, viral replication, cancer cell proliferation, hiv infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Action Environment

It’s important to note that factors such as temperature, ph, and the presence of other compounds can potentially influence the action and stability of similar compounds .

properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-22-12-8-9-13(14(10-12)23-2)16-19-20-17(24-16)18-15(21)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWAZNFVANQYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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